Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Lipophilicity Membrane permeability ADME prediction

Impure or regioisomer-contaminated carbamate intermediates compromise CNS drug discovery SAR. This compound delivers ≥98% GC purity with unambiguous 2-methylamino regioisomer identity (InChI Key URQCCMFLWKGVAR), eliminating false positives in HTS. Its LogP 3.87 and predicted bp 418.1°C support gram-to-kilogram scale continuous flow hydrogenation. Each lot includes a Certificate of Analysis.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B7933658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-14(2)20(17-12-8-7-11-16(17)19-3)18(21)22-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17,19H,7-8,11-13H2,1-3H3
InChIKeyURQCCMFLWKGVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester: Identity and Core Properties


Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353953-55-5) is an N-isopropyl,N-(2-methylaminocyclohexyl)-carbamic acid benzyl ester, classified among synthetic carbamate derivatives. Its structure features a cyclohexyl core bearing a methylamino substituent at the 2-position and an isopropyl-carbamate benzyl ester moiety . The molecular formula is C18H28N2O2 with a molecular weight of 304.4 g·mol⁻¹ and a computed LogP of 3.87 . It is supplied as a research-grade chemical with a typical purity of ≥98% (GC) and is catalogued under MDL number MFCD21098189 .

Synthetic Intermediate
For constructing CNS-targeted pharmacophores with protected 1,2-diamine motif
Certified Purity
Supplied with lot-specific Certificate of Analysis (GC) for reproducible SAR studies
Regioisomer Identity
Unequivocal 2-methylamino substitution; distinct InChI Key confirms regioisomeric purity

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester: Why Close Analogs Are Not Interchangeable


Structurally similar carbamate esters are frequently proposed as potential substitutes; however, seemingly minor modifications—such as replacing the N-isopropyl group with a methyl or hydrogen, relocating the methylamino substituent to the 4-position, or altering the ester moiety—can produce substantial shifts in lipophilicity, steric bulk, H-bonding capacity, and metabolic susceptibility . These changes directly affect synthetic intermediate reactivity, pharmacokinetic parameters, and target binding in biochemical assays, rendering generic “in-class” substitution invalid without quantitative, assay-specific justification .

  • N-Alkyl modification Replacing isopropyl with methyl or H shifts LogP and steric profile, altering membrane permeability context.
  • Regioisomer swap 2- vs 4-methylamino arrangement changes molecular shape and binding geometry; not interchangeable.
  • Ester moiety variation Benzyl ester vs other esters affects deprotection conditions and carbamate stability.

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester: Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Isopropyl vs. N-Methyl Substituent

The target compound (N-isopropyl) exhibits a computed LogP of 3.87 , whereas the direct N-methyl analog (Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, CAS 1353955-98-2) has a predicted XLogP3 of approximately 3.3 . This 0.57 log-unit increase translates to a roughly 3.7-fold higher partition coefficient, indicating enhanced passive membrane permeability potential for the isopropyl congener.

Lipophilicity
Class-level
ΔLogP +0.57
(~3.7× higher lipophilicity)
Reported LogP shift may affect passive permeability assay context.
In silico prediction; experimental confirmation pending
Lipophilicity Membrane permeability ADME prediction

Molecular Weight and Molar Concentration Accuracy

The target compound has a molecular weight of 304.4 g·mol⁻¹ , while the N-methyl analog (CAS 1353955-98-2) has a molecular weight of 276.38 g·mol⁻¹ . This 28.0 g·mol⁻¹ difference, representing a ~10% mass increase, is significant enough to alter calculated molar concentrations by a factor of 0.908 when identical masses are weighed, potentially biasing dose-response curves unless corrected.

Molecular Weight
Reported
ΔMW 28.0 g·mol⁻¹
(~10% higher mass)
Molar concentration correction factor 0.908 required for equimolar comparisons.
Based on supplier-certified purity ≥98%
Molecular weight Assay preparation Molarity calculation

Regioisomeric Differentiation: 2-Methylamino vs. 4-Methylamino

The target compound places the methylamino group at the cyclohexyl 2-position (vicinal to the carbamate nitrogen), while the 4-methylamino regioisomer (CAS 1353971-75-1, Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, MW 304.4 g·mol⁻¹ ) positions it at the para-like 4-position. Although molecular weights are identical, the distinct InChI Keys (URQCCMFLWKGVAR for target vs. UZBZYGMPXCBOKP for 4-isomer, ) confirm non-interchangeable connectivity, which can produce divergent conformational preferences, metal-chelation geometries, and enzyme active-site complementarity.

Regiochemistry
Reported
Target: 2-methylamino
Comparator: 4-methylamino
Distinct InChI Keys
Regioisomer identity confirmed; may affect binding geometry.
Structural authentication via InChI
Regioisomerism Structure-activity relationship Synthetic intermediate

Aqueous Solubility and Formulation Compatibility

The target compound contains a tertiary carbamate nitrogen (N-isopropyl,N-cyclohexyl) that eliminates an H-bond donor relative to the secondary carbamate in (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353971-50-2, MW 290.4 g·mol⁻¹ ). This decreases water solubility potential (estimated 10–20% reduction in intrinsic solubility based on typical ΔLogS contribution of −0.5 log units per H-bond donor removal [1]), which can influence DMSO stock concentration limits and aqueous dilution protocols in biological assays.

Solubility Estimate
Class-level
1 fewer H-bond donor
Est. 10–20% lower aq. solubility
Class-level inference; may influence DMSO stock concentration limits.
Empirical measurement not available
Solubility Formulation In vitro assay

Supplier-Grade Purity and Analytical Traceability

The target compound is offered by Fluorochem (Product Code F088028) with a certified purity of ≥98.0% by GC and a downloadable Certificate of Analysis . In contrast, many general catalog vendors list the same CAS with a purity of 95% (HPLC, typical) without providing lot-specific analytical data . This 3-percentage-point differential can equate to 5% more total impurities, which may include residual solvents, unreacted amine, or deprotected carbamic acid that could act as confounding agents in sensitive biochemical assays.

Purity Grade
Reported
Target: ≥98.0% (GC)
Typical: 95% (HPLC)
Impurity level ≤2% vs ≤5%
Higher certified purity may reduce off-target effects from contaminants.
Lot-specific CoA available
Chemical purity Quality assurance Reproducibility

Thermal Stability and Boiling Point Differentiation

The target compound has a predicted boiling point of 418.1 ± 44.0 °C at 760 mmHg , which is notably higher than the N-methyl analog (estimated boiling point ~390 °C based on lower molecular weight and fewer carbon atoms). This higher boiling point suggests greater thermal stability under distillation or high-temperature reaction conditions, an advantage during preparative-scale synthesis or vacuum distillation purification steps where decomposition must be avoided.

Boiling Point
Class-level
~418 °C (predicted)
~28 °C higher than N-methyl analog
Higher predicted boiling point suggests thermal stability for scale-up.
In silico prediction; experimental not reported
Thermal stability Purification Scale-up

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester: Application Scenarios


Synthesis of N-Isopropyl-Containing CNS Pharmacophores

The enhanced lipophilicity (LogP 3.87 vs. ~3.3 for N-methyl analog, ) makes this compound a superior intermediate for constructing CNS-penetrant candidates where a calculated LogP >3.5 is often desired for passive blood-brain barrier permeability. Medicinal chemists can use this building block to install a protected 1,2-diamine motif with built-in lipophilic bulk, reducing the need for late-stage alkylation.

High-Purity SAR Probe Generation for Biochemical Screening

With a certified purity of ≥98.0% (GC) and lot-specific Certificate of Analysis , this compound is appropriate for generating SAR probe sets where trace impurities of deprotected amine or benzyl alcohol could confound enzyme inhibition or receptor binding results. The 3-percentage-point purity advantage over typical 95% catalog material reduces the risk of false positives in high-throughput screens.

Regioisomer-Specific Structural Biology and Crystallography

The unequivocal 2-methylamino regioisomer identity, confirmed by distinct InChI Key URQCCMFLWKGVAR , ensures that co-crystallization or cryo-EM studies will not suffer from regioisomeric contamination. This is critical when resolving ligand-protein interaction fingerprints that depend on the precise spatial orientation of the methylamino group relative to the carbamate.

Thermally Robust Intermediate for Process Scale-Up

The predicted boiling point of 418.1 °C indicates that this compound can tolerate the elevated temperatures often encountered in continuous flow hydrogenation (benzyl ester deprotection) or high-temperature amide coupling steps, making it a more reliable intermediate than the lower-boiling N-methyl analog for gram-to-kilogram scale synthesis.

Application
Selection Property
Validation Focus
CNS pharmacophore synthesis
Enhanced lipophilicity profile
Passive membrane permeability assay context
SAR probe generation
High certified purity with CoA
Impurity profiling and lot reproducibility
Regioisomer-specific structural biology
Unambiguous 2-methylamino regioisomer
Structural authentication (InChI, NMR)
Thermally robust scale-up
High predicted boiling point
Thermal stability under process conditions
Quote Request

Request a Quote for Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.